molecular formula C17H17NO3 B6380335 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol CAS No. 1261955-53-6

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol

Cat. No.: B6380335
CAS No.: 1261955-53-6
M. Wt: 283.32 g/mol
InChI Key: ZKFKWKVFVPFSCQ-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol is a chemical compound with a complex structure that includes a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxyphenol group

Properties

IUPAC Name

N-cyclopropyl-3-(3-hydroxy-4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-16-8-5-12(10-15(16)19)11-3-2-4-13(9-11)17(20)18-14-6-7-14/h2-5,8-10,14,19H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFKWKVFVPFSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685749
Record name N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-53-6
Record name N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol typically involves multiple steps, starting with the preparation of the cyclopropylaminocarbonyl intermediate. This intermediate is then coupled with a phenyl ring through a series of reactions, including Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds . The reaction conditions for Suzuki–Miyaura coupling generally involve the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxyphenol group, in particular, differentiates it from other similar compounds, providing unique reactivity and biological activity.

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